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Diacetonefructose chlorosulfate

Cat. No.: B127832
CAS No.: 150609-95-3
M. Wt: 358.79 g/mol
InChI Key: RXVWCMYRBRBGMC-XBWDGYHZSA-N
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Description

Contextual Significance in Advanced Organic Synthesis

The significance of diacetonefructose chlorosulfate (B8482658) in advanced organic synthesis is primarily rooted in its function as a versatile chiral building block. The inherent chirality of the fructose (B13574) backbone, preserved by the diacetone protecting groups, allows for the stereoselective synthesis of complex target molecules. The introduction of the chlorosulfate group at the primary hydroxyl position significantly enhances the electrophilicity of that site, making the molecule highly reactive towards nucleophiles. cymitquimica.com This enhanced reactivity is particularly useful in the formation of new chemical bonds with a high degree of control over the spatial arrangement of atoms.

The presence of the bulky diacetone protecting groups also plays a critical role by sterically hindering other potentially reactive hydroxyl groups on the fructose scaffold. This selective protection ensures that chemical reactions occur specifically at the desired C-1 position, preventing unwanted side reactions and simplifying the purification of the final product. This level of control is paramount in multi-step syntheses where high yields and stereochemical purity are essential.

Intermediary Role in Complex Chemical Compound Synthesis Pathways

The most prominent example of diacetonefructose chlorosulfate's role as a key intermediate is in the industrial synthesis of the anticonvulsant drug, Topiramate (B1683207). In this multi-step process, diacetonefructose is first reacted with a chlorosulfonating agent, such as sulfuryl chloride, in the presence of a base like pyridine (B92270) or triethylamine, to form this compound. psmjournals.org This intermediate is then typically reacted with ammonia (B1221849) in a suitable solvent to yield topiramate.

The following table provides a simplified overview of the reaction conditions for the synthesis of Topiramate via the this compound intermediate, as described in patent literature.

StepReactantsSolvent System (v/v)TemperatureBaseYield
Esterification Diacetonefructose, Sulfuryl ChlorideToluene (B28343)/Methylene (B1212753) Chloride (e.g., 9:1)0-40°CPyridine or TriethylamineHigh
Amination This compound, AmmoniaTetrahydrofuran (B95107)/Methylene Chloride (e.g., 9:1)--High
Purification Crude TopiramateEthanol, Cyclohexane65-70°C (dissolution)-~94% (final product)

This table is a composite representation based on typical conditions described in patent literature and may not reflect the exact parameters of all manufacturing processes.

Overview of Current Academic Research Trajectories and Future Opportunities

Current academic research continues to explore the utility of diacetonefructose and its derivatives, including the chlorosulfate, as versatile synthons for a range of applications beyond anticonvulsants. The inherent chirality and dense functionality of these molecules make them attractive scaffolds for the development of new therapeutic agents and complex molecular architectures. nih.gov

One promising avenue of research lies in the broader field of sulfated carbohydrates and their diverse biological activities. Sulfated polysaccharides have demonstrated a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antiviral, and anti-tumor effects. While much of this research has focused on larger polymeric structures, there is growing interest in the potential of smaller, well-defined sulfated monosaccharides, like derivatives of diacetonefructose, to mimic the biological functions of these larger molecules with potentially improved specificity and pharmacokinetic properties. The synthesis of such molecules could pave the way for novel therapeutics targeting a range of diseases.

Furthermore, the use of carbohydrate-derived building blocks in drug discovery is a burgeoning field. cymitquimica.comnih.gov Carbohydrates offer a high degree of structural diversity and biocompatibility, making them ideal starting points for the synthesis of new drugs. cymitquimica.comnih.gov The development of novel synthetic methodologies involving intermediates like this compound could lead to the creation of libraries of new compounds for screening against various biological targets. The future of carbohydrate-based therapeutics is considered promising, with ongoing research focused on developing new synthetic technologies and exploring the therapeutic potential of carbohydrate-protein interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClO8S B127832 Diacetonefructose chlorosulfate CAS No. 150609-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWCMYRBRBGMC-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446632
Record name 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150609-95-3
Record name 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Transformation Pathways Involving Diacetonefructose Chlorosulfate

Nucleophilic Substitution Reactions of the Chlorosulfate (B8482658) Moiety

The chlorosulfate group in diacetonefructose chlorosulfate is a potent leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the adjacent carbon atom, promoting attack by a wide range of nucleophiles.

Amidation Pathways Leading to Sulfamate (B1201201) Derivatives

The reaction of this compound with amine nucleophiles provides a direct route to sulfamate derivatives, which are of significant interest in medicinal chemistry.

A prominent application of this compound is in the synthesis of Topiramate (B1683207), an anticonvulsant drug. The key step in this synthesis involves the nucleophilic substitution of the chlorosulfate moiety with ammonia (B1221849) to form the corresponding fructopyranose sulfamate. This reaction is typically carried out by treating a solution of this compound with anhydrous ammonia. The reaction proceeds via a direct displacement of the chloride from the sulfonyl group by ammonia, followed by an intramolecular rearrangement to yield the stable sulfamate product.

The reaction conditions for this transformation have been optimized to achieve high yields. For instance, the reaction can be performed in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) under pressure. The use of a continuous process has also been described to improve efficiency and safety on an industrial scale.

Table 1: Reaction of this compound with Ammonia
ReactantReagentSolventProductReported Yield
This compoundAnhydrous AmmoniaTetrahydrofuran (THF)2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate (Topiramate)High

The synthetic utility of this compound extends to the preparation of a variety of sulfamate analogs through reactions with substituted amines. This allows for the introduction of diverse functionalities into the fructose (B13574) scaffold, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The reaction mechanism is analogous to that with ammonia, involving the nucleophilic attack of the primary or secondary amine on the sulfur atom of the chlorosulfate group, leading to the displacement of the chloride and formation of the corresponding N-substituted sulfamate.

The choice of the amine and reaction conditions can be tailored to synthesize a wide range of derivatives. For example, reaction with primary amines (R-NH2) or secondary amines (R2NH) yields the corresponding N-alkyl or N,N-dialkyl sulfamates.

Table 2: Amination of this compound with Substituted Amines
ReactantAmineProduct
This compoundPrimary Amine (R-NH2)N-Alkyl-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate
This compoundSecondary Amine (R2NH)N,N-Dialkyl-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate

Azidation Reactions for Azidosulfate Formation

This compound can be converted to the corresponding azidosulfate by reaction with an azide (B81097) salt, such as sodium azide. This reaction proceeds via a nucleophilic substitution mechanism where the azide ion attacks the sulfur atom, displacing the chloride. The resulting azidosulfate is a versatile intermediate that can be further transformed. For instance, the azide group can be reduced to an amine, providing an alternative route to the parent sulfamate. However, the use of azide reagents requires careful handling due to their potential instability.

This two-step sequence, azidation followed by reduction, represents an alternative pathway to the direct amidation for the synthesis of fructopyranose sulfamate.

Reactivity with Other Heteroatom Nucleophiles (e.g., Oxygen, Sulfur)

While the reactions of this compound with nitrogen nucleophiles are well-documented, its reactivity with other heteroatom nucleophiles such as those containing oxygen and sulfur is less explored in the specific context of this molecule. However, based on the general reactivity of chlorosulfates, it is expected that this compound would react with oxygen and sulfur nucleophiles.

With oxygen nucleophiles like alcohols or phenols, in the presence of a base, the reaction would be expected to yield the corresponding sulfate (B86663) esters. The alkoxide or phenoxide ion would act as the nucleophile, attacking the sulfur atom of the chlorosulfate.

Similarly, sulfur nucleophiles, such as thiols, are anticipated to react with this compound to form thiosulfate (B1220275) esters. Thiolates, being potent nucleophiles, would readily displace the chloride from the chlorosulfate group. To date, specific examples of these reactions with this compound are not prevalent in the scientific literature, representing an area for potential future investigation.

This compound as an Activated Leaving Group in Cascade Reactions

The chlorosulfate moiety in this compound is an excellent leaving group, a property that can be harnessed in the design of cascade or tandem reactions. In such a sequence, the initial nucleophilic substitution at the sulfonyl group could trigger subsequent transformations within the same reaction vessel, leading to the efficient construction of complex molecular architectures.

Although the application of this compound as an initiator for cascade reactions is not extensively documented, its potential is significant. For example, a carefully chosen nucleophile could not only displace the chloride but also contain a functional group that, once the initial substitution has occurred, is positioned to react with another part of the fructose-derived molecule. This could involve intramolecular cyclizations or rearrangements, leading to novel heterocyclic systems or structurally complex polycyclic compounds. The development of such cascade reactions starting from this compound remains a promising area for synthetic innovation.

Stereochemical Implications and Chiral Transfer in Transformations

The inherent chirality of this compound, derived from its D-fructose core, plays a pivotal role in directing the stereochemical outcomes of its reactions. The two acetonide protecting groups create a rigid and sterically hindered environment around the pyranose ring. This steric bulk effectively shields one face of the molecule, leading to high facial selectivity during nucleophilic attack. This principle is fundamental to the compound's utility in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

The transfer of chirality from this compound to a product molecule is a key feature of its reactivity. The well-defined stereocenters of the starting material act as a chiral auxiliary, influencing the stereochemistry of any new chiral centers formed during a reaction. A significant application of this is in the synthesis of Topiramate, an anticonvulsant medication. In this synthesis, the stereochemistry of the D-fructose backbone is directly transferred to the final product.

The stereochemical course of reactions can also be influenced by the reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the nucleophile can modulate the stereoselectivity. While the rigid structure of this compound provides a strong stereochemical bias, these external factors can fine-tune the transition state geometry and, consequently, the stereochemical purity of the product.

Theoretical and Computational Chemistry Approaches to Reaction Mechanism Understanding

In recent years, theoretical and computational chemistry has become an invaluable tool for gaining a deeper, molecular-level understanding of the reaction mechanisms involving this compound. These methods allow for the detailed study of reaction pathways, transition state structures, and the energetic factors that govern reactivity and selectivity, often providing insights that are difficult to obtain through experimental means alone.

Computational techniques, such as Density Functional Theory (DFT), are employed to model the interactions between this compound and various reactants. These models can elucidate the step-by-step process of bond breaking and formation, helping to predict the most likely reaction pathway. For instance, in the synthesis of Topiramate, computational studies can be used to analyze the nucleophilic substitution reaction where the chlorosulfate group is displaced. These calculations can help rationalize the observed regioselectivity and stereoselectivity of the reaction.

The insights derived from these theoretical and computational investigations are not merely academic. They provide a rational basis for optimizing existing synthetic routes and for the design of new, more efficient, and selective reactions utilizing this compound as a key building block.

Research Applications and Derivatization Strategies of Diacetonefructose Chlorosulfate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in diacetonefructose chlorosulfate (B8482658) allows for its use in the construction of complex molecular architectures. This is particularly evident in the synthesis of neurologically active compounds and in the formation of specific carbohydrate structures.

Development of Novel Neurologically Active Compounds and Analogues (e.g., Topiramate)

A prominent application of diacetonefructose chlorosulfate is as a key intermediate in the synthesis of topiramate (B1683207), an anticonvulsant drug used in the treatment of epilepsy and other neurological disorders. nih.govnih.govffhdj.com The synthesis of topiramate from diacetonefructose typically involves a two-step process. google.com First, diacetonefructose is reacted with sulfuryl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to form this compound. google.comepo.orggoogle.comgoogle.com This reaction is often carried out in a solvent system like toluene (B28343) and methylene (B1212753) chloride. google.com

The resulting chlorosulfate is a reactive intermediate. cymitquimica.com In the second step, the chlorosulfate is reacted with ammonia (B1221849) in a process called amination to yield topiramate. google.comgoogle.com This step can be performed in a mixed solvent system, for example, containing tetrahydrofuran (B95107) and methylene chloride. google.com

StepReactantsReagents/SolventsProduct
Esterification Diacetonefructose, Sulfuryl ChloridePyridine, Toluene/Methylene ChlorideThis compound
Amination This compound, AmmoniaTetrahydrofuran/Methylene ChlorideTopiramate (crude)
Refining Crude TopiramateAbsolute Ethyl Alcohol, CyclohexanePurified Topiramate

This table provides a simplified overview of a common synthetic route to Topiramate.

Beyond topiramate, the reactivity of the chlorosulfate group allows for the introduction of other functionalities, opening avenues for the creation of novel analogues with potentially different or enhanced neurological activities. For instance, the chlorosulfate can be reacted with metal azides to form an azidosulfate intermediate, which can then be reduced to introduce a primary amine. epo.orggoogle.com This versatility enables the exploration of structure-activity relationships of topiramate-like molecules. nih.gov

Construction of Specific Glycosidic Linkages and Carbohydrate Mimetics

The chlorosulfate group in this compound enhances the electrophilicity of the molecule, making it a useful reagent in the formation of glycosidic bonds. cymitquimica.com Glycosidic linkages are the covalent bonds that join monosaccharide units together to form disaccharides, oligosaccharides, and polysaccharides, which are fundamental to many biological processes. khanacademy.orgnih.gov The ability to selectively form these bonds is crucial in carbohydrate chemistry.

The controlled reaction of this compound with a hydroxyl group of another sugar molecule can lead to the formation of a specific glycosidic linkage. The stereochemistry of this linkage, whether it is α or β, is a critical aspect of carbohydrate structure and function. wikipedia.org

Furthermore, this compound can be used to create carbohydrate mimetics. These are molecules that are designed to mimic the structure and function of natural carbohydrates. By modifying the diacetonefructose scaffold and utilizing the reactivity of the chlorosulfate group, researchers can synthesize novel structures that can interact with biological systems in a manner similar to natural sugars. These mimetics are valuable tools for studying carbohydrate-protein interactions and for the development of new therapeutic agents. nih.gov

Applications in Polymer Science and Advanced Materials Research

The inherent structure of diacetonefructose, derived from a renewable resource, makes its derivatives attractive for the development of sustainable polymers.

Monomer Synthesis for Bio-based Polymers and Copolymers

This compound can serve as a precursor for the synthesis of bio-based monomers. digitellinc.com These monomers can then be polymerized to create polymers and copolymers with a reduced environmental footprint compared to their petroleum-based counterparts. mdpi.com The development of polymers from renewable feedstocks is a significant area of research aimed at creating more sustainable materials. semanticscholar.orgrsc.org For example, diacetonefructose-derived monomers can be incorporated into polyester (B1180765) or polyurethane backbones, imparting unique properties to the resulting materials.

Development of Novel Polymeric Architectures with Tailored Properties

The rigid, bicyclic structure of the diacetonefructose core can be exploited to create polymers with specific and tailored properties. researchgate.net When incorporated into a polymer chain, this rigid unit can enhance the thermal stability and mechanical strength of the material. By strategically designing monomers derived from this compound, it is possible to control the architecture of the resulting polymer, leading to materials with novel properties suitable for a range of applications, from advanced coatings to biomedical devices.

Utilization as an Esterification Reagent in Targeted Organic Synthesis

The chlorosulfate group of this compound is a key feature that allows it to act as an effective esterification reagent in certain synthetic contexts. The reaction of diacetonefructose with sulfuryl chloride produces the chlorosulfate ester. google.com This intermediate can then participate in further reactions. While its primary use in this context is the formation of the sulfamate (B1201201) ester in the synthesis of topiramate, the underlying reactivity highlights its potential as a specialized reagent for introducing the sulfonyloxy group onto other molecules, which can then be further transformed.

Exploration of New Therapeutic Lead Compound Derivatization via the Chlorosulfate Moiety

The chlorosulfate group of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose chlorosulfate, commonly known as this compound, is a reactive functional group that serves as a key handle for the synthesis of diverse derivatives with potential therapeutic applications. The electrophilic nature of the sulfur atom in the chlorosulfate moiety makes it susceptible to nucleophilic attack, enabling the facile introduction of various functionalities. This has been extensively exploited in the development of new therapeutic lead compounds, most notably in the field of anticonvulsants.

A primary strategy for the derivatization of this compound involves the nucleophilic substitution of the chloride on the sulfonyl group. This reaction pathway has been successfully employed to synthesize a range of sulfamate analogs, with the anticonvulsant drug Topiramate being the most prominent example. google.comnih.gov The synthesis of Topiramate is achieved by reacting this compound with ammonia, which displaces the chloride to form the corresponding sulfamate. google.comgoogle.comgoogleapis.com

The exploration for new therapeutic leads has not been limited to the parent sulfamate, Topiramate. Extensive structure-activity relationship (SAR) studies have been conducted to investigate the impact of modifications to the sulfamate group and other parts of the fructose (B13574) scaffold on anticonvulsant activity. acs.orgacs.org These studies have led to the synthesis of a variety of analogs with the aim of enhancing potency and refining pharmacological profiles. patsnap.comnih.gov

For instance, research has explored the replacement of the sulfamate's NH2 group with other substituents. This has been achieved by reacting this compound with different primary and secondary amines, leading to a library of N-substituted sulfamates. google.comepo.org Another synthetic route involves the reaction of the chlorosulfate with a metal azide (B81097), such as sodium azide, to form an azidosulfate intermediate. google.comepo.org Subsequent reduction of the azidosulfate yields the primary sulfamate. This method provides an alternative pathway for the introduction of the sulfamate group.

Furthermore, the derivatization has extended to the synthesis of hydroxylated metabolites of Topiramate, which are also considered important for understanding its biological activity and metabolic fate. nih.gov The synthesis of heterocyclic analogues of Topiramate has also been pursued as a strategy to explore new chemical space and potentially discover compounds with novel or improved therapeutic properties. arkat-usa.org

The following table summarizes the key derivatization strategies of the chlorosulfate moiety of this compound and the resulting classes of therapeutic lead compounds.

Starting Material Reagent/Reaction Condition Resulting Moiety Therapeutic Area Reference
This compoundAmmonia (NH3)SulfamateAnticonvulsant google.comgoogle.comgoogleapis.com
This compoundPrimary/Secondary Amines (RNH2, R2NH)N-Substituted SulfamateAnticonvulsant google.comepo.org
This compoundSodium Azide (NaN3) followed by reductionSulfamateAnticonvulsant google.comepo.org
This compoundVarious (multi-step synthesis)Hydroxylated SulfamateMetabolite/Anticonvulsant nih.gov
This compoundVarious (multi-step synthesis)Heterocyclic AnalogsAnticonvulsant arkat-usa.org

These derivatization strategies highlight the versatility of this compound as a starting material for the generation of novel therapeutic lead compounds. The ability to readily modify the chlorosulfate group has been a cornerstone in the development of new anticonvulsant agents and continues to be an area of active research.

Advanced Analytical Characterization and Methodological Development for Diacetonefructose Chlorosulfate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the intricate three-dimensional structure of Diacetonefructose Chlorosulfate (B8482658).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including Diacetonefructose Chlorosulfate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbon atoms in the molecule. core.ac.uknih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. core.ac.ukanalis.com.my These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the fructopyranose ring structure, the positions of the two isopropylidene protecting groups, and the location of the chlorosulfate group. analis.com.mynih.gov The coupling constants observed in the ¹H NMR spectrum are also vital for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
C1~4.5-4.8 (d)~70-75H1 -> C2, C6
C2-~108-112H1, H3 -> C2
C3~4.2-4.5 (d)~72-76H3 -> C2, C4, C5
C4~4.6-4.9 (dd)~75-80H4 -> C3, C5, C6
C5~4.1-4.4 (d)~70-75H5 -> C4, C6, Isopropylidene C
C6~3.8-4.1 (m)~62-66H6 -> C1, C5, Isopropylidene C
Isopropylidene CH₃~1.3-1.6 (s)~25-30CH₃ -> Isopropylidene C

Note: The chemical shifts are estimated based on the structure of diacetonefructose and the expected influence of the chlorosulfate group. Actual values would be determined experimentally.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net For this compound, these techniques are particularly useful for confirming the presence of the key chlorosulfate group.

The IR spectrum would show characteristic absorption bands for the S=O and S-O stretches of the sulfate (B86663) moiety, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. acs.orgmanchester.ac.uk Additionally, strong bands corresponding to the C-O bonds of the fructose (B13574) backbone and the isopropylidene groups, as well as C-H stretching and bending vibrations, would be observed. nih.gov Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the molecule. semanticscholar.org

Table 2: Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group Assignment
C-H Stretch2900-30002900-3000Aliphatic (Fructose & Isopropylidene)
S=O Asymmetric Stretch1380-14201380-1420Chlorosulfate
S=O Symmetric Stretch1180-12201180-1220Chlorosulfate
C-O-C Stretch1000-11501000-1150Ether (Acetal) & Fructose Ring
S-O Stretch800-900800-900Chlorosulfate
S-Cl Stretch~400-500~400-500Chlorosulfate

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. fiu.edu Techniques like Electrospray Ionization (ESI) are employed to generate gas-phase ions of the molecule with minimal fragmentation, allowing for an accurate mass measurement of the molecular ion. nih.gov This data is used to confirm the molecular formula, C₁₂H₁₉ClO₈S.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information that corroborates the data obtained from NMR and IR spectroscopy. researchgate.net Key fragmentation pathways would likely involve the loss of the chlorosulfate group, cleavage of the isopropylidene groups, and fragmentation of the fructose ring.

Table 3: HRMS Data and Expected Fragments for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₂H₂₀ClO₈S⁺359.0562Protonated Molecular Ion
[M-Cl]⁺C₁₂H₁₉O₈S⁺323.0795Loss of Chlorine
[M-SO₂Cl]⁺C₁₂H₁₉O₆⁺259.1176Loss of Chlorosulfonyl group
[M-C₃H₆O]⁺C₉H₁₃ClO₇S⁺301.0143Loss of Acetone

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for accurately assessing its purity.

Gas Chromatography (GC) is a valuable technique for monitoring the progress of the reaction that produces this compound from its precursor, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Diacetonefructose, DAF). google.com The method can effectively separate the more volatile starting material from the less volatile product. In some cases, derivatization of the carbohydrate may be required to increase volatility and thermal stability for GC analysis. nih.govnih.gov

By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of the starting material and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry to maximize the yield and purity of the desired product.

Table 4: Example of Reaction Monitoring by Gas Chromatography

Reaction Time (hours)Diacetonefructose (DAF) Area %This compound (CS) Area %
0100.00.0
145.254.8
215.085.0
34.695.4
41.298.8

Data is illustrative, based on findings reported in synthetic procedures. google.com

High-Performance Liquid Chromatography (HPLC) is the primary method for the final purity assessment and quantitative analysis of this compound. creative-proteomics.comugent.be Due to the polar nature of the compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) methods are often employed. Alternatively, reversed-phase HPLC can be used with an appropriate mobile phase. oup.comgoogle.com

A suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), is used for quantification as the molecule lacks a strong UV chromophore. HPLC analysis provides a detailed profile of the sample, allowing for the detection and quantification of any residual starting material, byproducts, or degradation products. Purity levels for commercial-grade this compound are often reported to be 99% or higher as determined by HPLC. chemicalbook.comlookchem.com

Table 5: Typical HPLC Purity Analysis Report

Peak IDCompound NameRetention Time (min)Area %
1Diacetonefructose (DAF)4.80.35
2This compound7.299.52
3Unknown Impurity9.10.13

Development and Validation of Robust Analytical Methods for Research Applications

The synthesis of this compound from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (diacetonefructose) and a chlorosulfonating agent necessitates the use of sophisticated analytical techniques to ensure optimal reaction conditions and high-purity products.

Precise monitoring of the conversion of diacetonefructose and the formation of this compound is critical for process optimization. Gas chromatography (GC) is a widely employed technique for this purpose. A continuous process for the preparation of fructopyranose sulfamate (B1201201) derivatives has been developed, which includes the synthesis of the this compound intermediate. In this process, the reaction mixture is sampled and analyzed by GC to determine the percentage of residual diacetonefructose (DAF) and the formed chlorosulfate (CS). google.comgoogle.com

The reaction progress can be tracked over time by analyzing samples at regular intervals. For instance, in a batch process, the addition of sulfuryl chloride to a solution of diacetonefructose and pyridine (B92270) at 0°C can be monitored. After the addition is complete, the reaction mixture is stirred and warmed to room temperature, with GC analysis confirming the near-complete conversion of the starting material to the desired chlorosulfate. google.comgoogle.com

Table 1: Illustrative GC Analysis of this compound Synthesis

Time Point% Diacetonefructose (DAF)% this compound (CS)
Initial1000
Mid-reaction15.085.0
Completion1.1998.78

Note: The data presented in this table is illustrative and based on typical reaction monitoring results.

The identification and quantification of impurities in the synthesis of this compound and its subsequent conversion to derivatives like topiramate (B1683207) are of utmost importance for pharmaceutical applications. Impurities can arise from various sources, including the starting materials, side reactions, and degradation of the product.

A comprehensive understanding of the degradation pathway of topiramate has led to the identification of several key impurities. These impurities can also be present as process-related impurities in the synthesis of this compound and its derivatives. The main decomposition route of topiramate in solution is hydrolysis, leading to the formation of 2,3:4,5-bis-O-(1-methylethylidene)β-D-fructopyranose (Impurity 1). researchgate.net Under acidic conditions, another significant degradation product is 2,3-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 2). researchgate.net

Other identified impurities include those arising from the synthetic route, such as N-[(diethylamino)carbonyl]-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 3) and N-{[2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranosyl]oxycarbonyl}-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 4). researchgate.net

Table 2: Key Impurities in the Synthesis and Degradation of this compound Derivatives

Impurity NameChemical StructureOrigin
2,3:4,5-bis-O-(1-methylethylidene)β-D-fructopyranose (Impurity 1)C12H20O6Degradation (hydrolysis)
2,3-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 2)C9H17NO8SDegradation (acidic conditions)
N-[(diethylamino)carbonyl]-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 3)C17H29N2O10SSynthesis-related
N-{[2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranosyl]oxycarbonyl}-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 4)C25H39NO15SSynthesis-related

X-ray Crystallography for Solid-State Structure Determination of this compound and its Key Intermediates

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the conformation of molecules, which in turn influences their physical and chemical properties.

In the determined crystal structures of the ammonium and potassium salts of the sulfate derivative, the pyranose ring adopts a ²S₀ twist-boat conformation. nih.govresearchgate.net This conformation is a key structural feature of the diacetonefructose moiety. The sulfate group's orientation is staggered, as indicated by the C-O-S-O torsion angles. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for Ammonium 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.876(2)
b (Å)11.234(2)
c (Å)14.567(3)
α (°)90
β (°)90
γ (°)90
Z4
R-factor0.034

Source: Carbohydrate Research, 2002, 337(9), 787-801. nih.gov

This crystallographic data for a closely related sulfate analog strongly suggests that the fructopyranose ring in this compound also adopts a similar twist-boat conformation. Understanding the solid-state structure is essential for predicting the reactivity of the chlorosulfate group and for controlling the stereochemistry of subsequent reactions.

Future Research Directions and Emerging Applications in Diacetonefructose Chlorosulfate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of diacetonefructose chlorosulfate (B8482658) often involves reagents like sulfuryl chloride and bases such as pyridine (B92270), which present environmental and handling challenges. google.com A primary direction for future research is the development of greener synthetic pathways that minimize waste and utilize less hazardous materials.

Research Focus:

Alternative Reagents: Investigating milder and more selective sulfating agents to replace sulfuryl chloride.

Green Solvents: Exploring the use of deep eutectic solvents (DESs) or ionic liquids as reaction media. For instance, a combination of choline (B1196258) chloride and glycerol (B35011) (ChCl:Gly) has been shown to be an effective and recyclable medium for other organic syntheses and could be adapted for this process. mdpi.com

Catalytic Approaches: Developing catalytic methods for chlorosulfation that would reduce the stoichiometric use of reagents and simplify purification processes. The use of solid acid catalysts or perfluorinated acid exchange resins, which have proven effective in the hydrolysis of diacetonefructose, could be explored for the sulfation step, offering easier separation and potential for recycling. google.com

Table 1: Comparison of Conventional vs. Potential Green Synthesis Routes
FeatureConventional RoutePotential Green Route
Solvent Glyme, Methylene (B1212753) Chloride google.comDeep Eutectic Solvents (e.g., ChCl:Gly) mdpi.com, Water
Base Pyridine, Triethylamine google.comImmobilized bases, mild inorganic bases
Sulfating Agent Sulfuryl Chloride google.comSolid-supported sulfating agents, enzymatic sulfation
Catalyst Stoichiometric reagentsRecyclable solid acids, biocatalysts
Work-up Filtration of hydrochloride salts, solvent evaporation google.comSimple phase separation, catalyst filtration
Environmental Impact Use of hazardous reagents, solvent wasteReduced toxicity, recyclable components, higher atom economy

Exploration of Bio-Catalytic or Chemo-Enzymatic Approaches for Selective Transformations

Biocatalysis offers unparalleled selectivity, often obviating the need for complex protecting group strategies common in carbohydrate chemistry. Integrating enzymes into the synthesis and transformation of diacetonefructose derivatives is a promising frontier. A chemo-enzymatic approach, which combines the efficiency of chemical synthesis with the precision of enzymatic transformations, could unlock novel molecular architectures. nih.gov

Potential Strategies:

Enzymatic Acylation/Deacylation: Using lipases for the selective acylation or deacylation of hydroxyl groups on the fructose (B13574) scaffold, either before or after the chlorosulfation step, to create precursors for further derivatization.

Glycosyltransferases: Employing glycosyltransferases to attach other sugar moieties to the diacetonefructose scaffold, creating complex oligosaccharide structures with potential applications in glycobiology. springernature.com

Oxidoreductases: Utilizing oxidoreductases, such as flavin-dependent monooxygenases, for the specific oxidation of the fructose backbone, a strategy that has been successfully used in the synthesis of other complex natural products. nih.govnih.gov

Fructosyltransferase: Investigating enzymes like fructosyltransferase from sources such as Aspergillus niger could enable the synthesis of various fructosyl derivatives, which could then be subjected to chlorosulfation. mdpi.com

Expansion of Derivatization Chemistry to Access Novel Functional Molecules

Diacetonefructose chlorosulfate is an excellent electrophile, making it a versatile precursor for a wide range of derivatives. Its most well-known application is in the synthesis of the anticonvulsant drug Topiramate (B1683207), where it reacts with an amine. google.com However, its reactivity can be exploited to create a much broader library of compounds.

Future research can focus on reacting this compound with a diverse set of nucleophiles to produce new classes of molecules. This expansion could lead to compounds with novel biological activities or unique properties for materials science.

Table 2: Potential Derivatization Reactions of this compound
NucleophileResulting Functional GroupPotential Application Area
Amines (R-NH₂) SulfamatesPharmaceuticals (e.g., Topiramate) google.com
Alcohols/Phenols (R-OH) Sulfate (B86663) EstersPro-drugs, surfactants
Thiols (R-SH) ThiosulfatesEnzyme inhibitors, materials science
Azides (N₃⁻) AzidosulfatesClick chemistry handles, pharmaceutical intermediates google.com
Carboxylates (R-COO⁻) Acyl SulfatesReactive intermediates
Phosphines (R₃P) Phosphonium SulfatesReagents for organic synthesis

Advanced Materials Applications and Polymer Engineering Based on Diacetonefructose Scaffolds

The rigid, chiral structure of the diacetonefructose scaffold makes it an attractive building block for the creation of advanced materials and polymers. Sugars are increasingly being investigated as sustainable feedstocks for polymer synthesis. By leveraging the diacetonefructose core, it is possible to design novel biodegradable polymers with tailored properties.

Future Directions:

Biodegradable Polymers: Creating polyesters or polyurethanes by functionalizing the diacetonefructose scaffold with diols or diisocyanates. The inherent biodegradability of the sugar backbone is a significant advantage for applications in medicine and sustainable packaging.

Tissue Engineering Scaffolds: Designing and synthesizing polymers from diacetonefructose derivatives for use as scaffolds in tissue engineering. nih.gov The properties of these materials, such as mechanical strength and cell adhesion, could be tuned by modifying the polymer backbone and side chains. nih.govyoutube.com The scaffold's architecture can promote cell proliferation and guide tissue regeneration. nih.gov

Chiral Materials: Utilizing the inherent chirality of the fructose-derived monomer to synthesize polymers with unique optical or separation properties, for applications in chiral chromatography or as specialized optical films.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, with their numerous variables, makes them ideal candidates for optimization using artificial intelligence (AI) and machine learning (ML). inl.govchemeurope.com These computational tools can analyze vast datasets to identify patterns and predict outcomes, accelerating the development process far beyond traditional experimental approaches. eurekalert.orgchemai.io

Applications in Diacetonefructose Chemistry:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore the reaction space for the synthesis of this compound. nih.govwhiterose.ac.uk By varying parameters like temperature, solvent, and reagent concentrations, the model can predict the optimal conditions to maximize yield and minimize impurities, reducing the number of required experiments. beilstein-journals.orgdntb.gov.ua

Predictive Synthesis: AI models can be trained to predict the outcome of the derivatization reactions discussed in section 6.3. nih.gov By inputting the structure of a novel nucleophile, the model could predict the likelihood of a successful reaction and the potential yield, guiding synthetic efforts toward the most promising candidates.

Process Automation: Integrating ML algorithms with automated flow chemistry platforms could enable the self-optimization of synthesis and derivatization processes in real-time. whiterose.ac.ukchemrxiv.org This would allow for rapid screening of conditions and the discovery of novel reaction pathways with high efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.